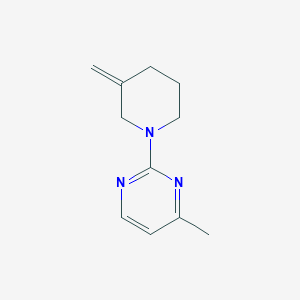

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine

Description

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a 3-methylidenepiperidine moiety at position 2. The methylidenepiperidine group introduces a conjugated double bond within the piperidine ring, which may enhance electronic delocalization and influence steric interactions with biological targets.

Properties

IUPAC Name |

4-methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-9-4-3-7-14(8-9)11-12-6-5-10(2)13-11/h5-6H,1,3-4,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRYOWAFWUMPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCCC(=C)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-chloropyrimidine with 3-methylidenepiperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidine moiety. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or nitro groups to corresponding saturated or amine groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

Substitution: Sodium hydride in DMF for deprotonation followed by the addition of nucleophiles.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of saturated or amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of pyrimidines, including compounds structurally related to 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine, exhibit significant antiviral activity. A notable study identified a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines that inhibited the replication of the measles virus through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway. The most potent derivative demonstrated an IC50 value as low as 13 nM .

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects. In particular, research on related compounds has shown procognitive activity in rodent models, suggesting possible applications in treating cognitive impairments associated with neurodegenerative diseases. For instance, a PDE9A inhibitor derived from pyrimidine structures was reported to elevate cGMP levels in the brain, enhancing synaptic stabilization in transgenic mouse models .

Case Study 1: Antiviral Activity

In a study published in 2015, researchers synthesized various pyrimidine derivatives and evaluated their antiviral effects against measles virus. The iterative design process led to compounds with enhanced activity, highlighting the role of structural modifications in optimizing antiviral efficacy. The findings emphasized the importance of targeting DHODH as a therapeutic strategy against viral infections .

Case Study 2: Cognitive Enhancement

A clinical trial involving a PDE9A inhibitor demonstrated its safety and efficacy in elevating cGMP levels among healthy volunteers. This study corroborated earlier findings from animal models, reinforcing the potential of pyrimidine derivatives in cognitive enhancement therapies .

Data Tables

| Compound | Activity | Target | IC50 (nM) |

|---|---|---|---|

| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine | Antiviral | DHODH | 13 |

| PF-04447943 | Procognitive | PDE9A | Not specified |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The target compound’s key distinction lies in its 3-methylidenepiperidine substituent, which contrasts with related pyrimidines bearing saturated piperidine (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ), piperazine (e.g., 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine ), or sulfur-containing groups (e.g., 4-Methyl-2-(methylthio)pyrimidine ). For example, sulfonyl or thioether substituents (as in and ) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Physicochemical Properties

The target compound’s lower molecular weight (175.23 g/mol) compared to glucoside derivatives (e.g., ~450 g/mol in ) suggests better membrane permeability, a critical factor in drug bioavailability .

Biological Activity

4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylpyrimidine derivatives with appropriate alkylating agents or through the formation of intermediates that subsequently undergo cyclization. The specific synthetic routes can vary, but they generally aim to optimize yield and purity for biological testing.

Anticancer Activity

Research indicates that compounds with a pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The mechanism often involves inducing apoptosis and interfering with cell signaling pathways.

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 2.24 | Induces apoptosis |

| Compound 2 | MCF-7 | 1.74 | Cell cycle arrest |

| Compound 3 | HepG2 | Not reported | Apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have comparable efficacy to established chemotherapeutics like doxorubicin .

Antiviral Activity

Pyrimidine derivatives have also been shown to exhibit antiviral properties. For example, certain compounds have demonstrated efficacy against human herpes virus type-1 (HHV-1) in vitro. The antiviral mechanism typically involves inhibition of viral replication and modulation of host immune responses.

Table 2: Antiviral Activity Data

| Compound Name | Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HHV-1 | 5.0 | Inhibition of viral replication |

| Compound B | Influenza | 10.0 | Immune modulation |

These findings suggest that the biological activity of pyrimidine derivatives extends beyond anticancer effects, highlighting their potential as antiviral agents .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various pyrimidine derivatives, it was found that compounds similar to this compound significantly reduced tumor size in xenograft models. The study reported a reduction in tumor volume by over 50% compared to control groups treated with saline .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of pyrimidine derivatives, noting that some compounds could suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures. This suggests a dual role in both cancer therapy and inflammatory conditions .

Q & A

Q. What experimental methodologies are recommended for synthesizing 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine with high yield and purity?

To optimize synthesis, combine computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, ICReDD’s approach integrates quantum mechanics-based simulations to predict reaction pathways, followed by systematic screening of catalysts, solvents, and temperature conditions to narrow optimal parameters . Reaction engineering principles, such as those under CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design"), suggest using flow reactors to enhance mixing and heat transfer, which improves reproducibility and scalability .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Employ a multi-technique approach:

- NMR : Compare experimental H/C spectra with density functional theory (DFT)-predicted chemical shifts to verify piperidine and pyrimidine ring conformations .

- X-ray crystallography : Use single-crystal diffraction (as in ) to confirm bond angles and stereochemistry, resolving uncertainties in methylidene positioning .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

Adopt accelerated stability protocols:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C) .

- Analytical monitoring : Use HPLC-DAD/UV to track degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and observed reaction mechanisms?

- Reaction path analysis : Apply ab initio molecular dynamics (AIMD) to simulate transition states, comparing energy barriers with experimental activation energies . For example, discrepancies in methylidenepiperidine ring formation may arise from solvent effects not accounted for in gas-phase calculations .

- Machine learning : Train models on high-throughput experimental data (e.g., solvent polarity, steric effects) to refine computational predictions .

Q. What strategies address contradictions in bioactivity data across different assay systems?

- Dose-response validation : Re-evaluate activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .

- Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to assess whether conflicting results stem from differential cellular uptake .

- Metabolite profiling : LC-MS/MS can identify active metabolites that may contribute to observed discrepancies .

Q. How can researchers optimize reaction conditions using feedback loops between experiments and simulations?

Implement ICReDD’s iterative workflow:

Initial screening : Use DFT to predict solvent-catalyst pairs (e.g., DMF/Pd(OAc)) .

Experimental testing : Conduct small-scale reactions, prioritizing high-yield conditions.

Data feedback : Feed experimental results (e.g., yields, byproducts) into Bayesian optimization algorithms to refine computational models .

Validation : Scale optimized conditions to pilot reactors (1–10 L) under CRDC subclass RDF2050108 ("Process control and simulation") .

Methodological Challenges and Solutions

Q. How to differentiate between kinetic vs. thermodynamic control in the formation of this compound?

Q. What advanced separation techniques are suitable for isolating enantiomeric or diastereomeric byproducts?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic modifiers .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.